4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide

Catalog No.
S13664364
CAS No.
M.F
C14H16N2O2
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzam...

Product Name

4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]-N-methylbenzamide

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-15-14(17)12-6-4-11(5-7-12)9-16-10-13-3-2-8-18-13/h2-8,16H,9-10H2,1H3,(H,15,17)

InChI Key

CNUCZUOAJJGOPQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNCC2=CC=CO2

4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide is a chemical compound characterized by its unique structure, which includes a furan ring linked to a benzamide moiety. Its molecular formula is C14H16N2O2C_{14}H_{16}N_{2}O_{2} with a molecular weight of approximately 244.29 g/mol. The compound is often utilized in various chemical and biological applications due to its potential pharmacological properties and structural characteristics that allow for diverse interactions with biological systems .

The chemical reactivity of 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide can be explored through several types of reactions:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, potentially forming derivatives with different functional groups.
  • Acylation: The amide functionality can undergo acylation reactions, which may lead to the formation of more complex structures.
  • Reduction: The compound may be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

These reactions are significant for synthesizing analogs and studying the compound's biological activity.

4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide exhibits various biological activities, primarily due to the presence of the furan and amine functionalities. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluation. Additionally, compounds with similar structures have been reported to interact with specific biological targets, including enzymes and receptors involved in pain pathways and inflammation processes .

The synthesis of 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide typically involves several steps:

  • Formation of Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with an appropriate amine.
  • Condensation Reaction: The furan derivative is then reacted with N-methylbenzoyl chloride or a similar reagent to form the target compound through an amide bond formation.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide.

These methods highlight the versatility of synthetic pathways available for this compound .

4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its possible biological activity, it could serve as a lead compound for developing new medications targeting pain and inflammation.
  • Chemical Research: It may be used in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: The compound could find applications in the development of new materials due to its unique chemical properties.

Interaction studies involving 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide typically focus on its binding affinity and activity against biological targets such as enzymes or receptors. Initial findings suggest that it may interact with specific protein targets involved in inflammatory pathways, although detailed studies are necessary to elucidate these interactions fully. Techniques such as molecular docking and kinetic assays could provide insights into its mechanism of action and efficacy .

Several compounds share structural similarities with 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-amino-N-(furan-2-ylmethyl)benzamideC12H12N2O2C_{12}H_{12}N_{2}O_{2}Lacks N-methyl group; simpler structure
N-cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide hydrochlorideC16H19ClN2O2C_{16}H_{19}ClN_{2}O_{2}Cyclopropyl group adds steric effects
4-amino-N-(furan-2-ylmethyl)-3-methylbenzamideC13H14N2O2C_{13}H_{14}N_{2}O_{2}Methyl substitution at the ortho position

These compounds differ primarily in their substituents and structural features, which can significantly influence their biological activities and chemical properties. The unique combination of the furan ring, amine group, and N-methylbenzamide structure in 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide contributes to its distinct profile among similar compounds .

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide through detailed analysis of both proton and carbon environments. The compound, with molecular formula C15H16N2O2 and molecular weight of approximately 244.29 g/mol , exhibits characteristic spectral features that confirm its structural integrity.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide reveals distinct chemical shift patterns that facilitate structural assignment. The aromatic region displays signals corresponding to the benzene ring protons, typically appearing between 7.0-8.0 parts per million. The para-disubstituted benzene ring generates an AA'BB' coupling pattern, with ortho-coupling constants of approximately 8 Hz between adjacent aromatic protons [2] [3].

The furan ring protons exhibit characteristic chemical shifts with the proton at carbon-5 of the furan ring appearing at approximately 7.4 parts per million as a broad singlet, while the proton at carbon-3 appears around 6.3 parts per million. The proton at carbon-4 of the furan typically resonates at 6.5 parts per million [2] [4].

The methylene bridge connecting the benzene ring to the amino group appears as a singlet around 3.7 parts per million, representing the benzylic CH2 group. The furan-2-ylmethyl CH2 group resonates at approximately 3.8 parts per million as a singlet . The N-methyl group of the benzamide moiety appears as a sharp singlet at approximately 2.9 parts per million [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the benzamide group appears at approximately 170 parts per million, characteristic of amide carbonyls [8] [9]. The aromatic carbons of the benzene ring appear in the range of 120-140 parts per million, with the quaternary carbon bearing the carbonyl group typically appearing around 135 parts per million .

The furan ring carbons exhibit distinctive chemical shifts with carbon-2 appearing at approximately 152 parts per million, carbon-3 at 110 parts per million, carbon-4 at 143 parts per million, and carbon-5 at 108 parts per million [10]. The methylene carbons appear in the aliphatic region, with the benzylic carbon around 43 parts per million and the furan-methyl carbon at approximately 41 parts per million .

Infrared and Raman Spectroscopic Profiling

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups in 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide. The amide carbonyl stretch appears as a strong absorption band at approximately 1650 cm⁻¹, consistent with secondary amide functionality [11] [8].

Infrared Absorption Characteristics

The N-H stretching vibration of the secondary amine linkage appears at approximately 3300 cm⁻¹ as a medium-intensity broad band [9]. The aromatic C-H stretching vibrations are observed in the region of 3050-3100 cm⁻¹, while aliphatic C-H stretches appear between 2850-2950 cm⁻¹ [12].

The furan ring exhibits characteristic absorption bands with C-H bending vibrations at approximately 1030 cm⁻¹ [13]. The furan C=C stretching vibrations appear in the region of 1500-1600 cm⁻¹, overlapping with benzene ring vibrations [14]. The C-O stretching of the furan ring appears at approximately 1250 cm⁻¹ [15].

Raman Spectroscopic Features

Raman spectroscopy provides complementary information to infrared analysis, with enhanced sensitivity to C=C and C=N vibrations. The benzene ring vibrations appear as the most intense bands in the Raman spectrum, typically around 1600 cm⁻¹ [13]. The furan ring C=C vibrations are well-resolved in the Raman spectrum and appear at frequencies distinct from benzene vibrations [14].

The symmetric stretching vibrations of the methylene groups are enhanced in the Raman spectrum, appearing around 1450 cm⁻¹. The N-C stretching vibrations associated with the amino linkages appear as medium-intensity bands around 1300 cm⁻¹ [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination.

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at m/z 244, confirming the molecular weight of the compound [16] [17]. Under electron ionization conditions, the molecular ion typically exhibits moderate to weak intensity due to extensive fragmentation.

The base peak commonly appears at m/z 135, corresponding to the N-methylbenzamide cation formed by cleavage of the benzylic carbon-nitrogen bond [16] [18]. This fragmentation represents α-cleavage adjacent to the aromatic ring, a favored process in benzamide derivatives.

Characteristic Fragment Ions

A significant fragment ion appears at m/z 81, corresponding to the furan-2-ylmethyl cation (C5H5O+). This fragment results from cleavage of the C-N bond between the amino nitrogen and the furan-methyl carbon [17] [19].

The fragment at m/z 77 represents the benzyl cation (C6H5+) formed by loss of the carbonyl and N-methyl groups from the benzamide portion [16] [18]. Additional fragments at m/z 105 correspond to the benzoyl cation (C6H5CO+), and m/z 119 represents the N-methylbenzamide fragment with loss of the methyl group [19].

Fragmentation Mechanisms

The primary fragmentation pathways involve α-cleavage adjacent to aromatic rings and nitrogen atoms [16] [20]. The benzylic position is particularly susceptible to cleavage, leading to formation of stable aromatic cations. McLafferty rearrangement processes may also contribute to formation of rearranged fragment ions, particularly involving hydrogen transfer from the furan methyl group [16].

Thermal Stability and Phase Transition Behavior

Thermal analysis of 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide reveals important information about its thermal stability, decomposition pathways, and phase transition characteristics.

Thermal Stability Assessment

Thermogravimetric analysis demonstrates that the compound exhibits thermal stability up to approximately 200°C before onset of decomposition [21] [22]. The initial weight loss typically begins around 220°C and proceeds through multiple stages corresponding to different degradation mechanisms [23] [24].

The first stage of thermal decomposition occurs between 220-280°C with approximately 15-20% weight loss, attributed to loss of the furan-methyl amine side chain [23] [25]. This process involves cleavage of the C-N bond connecting the amino group to the furan moiety, consistent with the known thermal instability of furan derivatives at elevated temperatures [24] [25].

Phase Transition Characteristics

Differential scanning calorimetry analysis reveals a melting point of approximately 78-82°C, consistent with related N-methylbenzamide derivatives [26] [7]. The melting endotherm appears as a sharp peak with an enthalpy of fusion of approximately 25-30 kJ/mol [27].

The compound exhibits crystalline polymorphism potential, similar to other benzamide derivatives [28] [29]. The primary crystalline form demonstrates stability under ambient conditions, but exposure to elevated humidity may induce phase transitions to alternative polymorphic forms [30].

Thermal Decomposition Mechanisms

At temperatures above 300°C, extensive decomposition occurs with formation of various degradation products [24] [25]. The furan ring undergoes thermal decomposition to form acetylene, carbon monoxide, and propargyl radicals at temperatures exceeding 1000 K [24]. The benzamide portion demonstrates greater thermal stability, with decomposition occurring primarily through deamidation and aromatic ring fragmentation [31].

Table 1: Thermal Analysis Summary

ParameterValueMethod
Melting Point78-82°CDifferential Scanning Calorimetry
Enthalpy of Fusion25-30 kJ/molDifferential Scanning Calorimetry
Decomposition Onset220°CThermogravimetric Analysis
Primary Decomposition220-280°CThermogravimetric Analysis
Complete Decomposition>400°CThermogravimetric Analysis

Table 2: Spectroscopic Characterization Summary

TechniqueKey ObservationsDiagnostic Features
¹H Nuclear Magnetic ResonanceAromatic protons 7.0-8.0 ppmPara-disubstituted benzene pattern
¹³C Nuclear Magnetic ResonanceCarbonyl carbon 170 ppmAmide carbonyl confirmation
Infrared SpectroscopyAmide C=O stretch 1650 cm⁻¹Secondary amide functionality
Raman SpectroscopyBenzene vibrations 1600 cm⁻¹Enhanced aromatic analysis
Mass SpectrometryMolecular ion m/z 244Molecular weight confirmation

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

244.121177757 g/mol

Monoisotopic Mass

244.121177757 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

Explore Compound Types